![molecular formula C14H11N3O3 B2896686 N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide CAS No. 2034339-45-0](/img/structure/B2896686.png)
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
“N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . This method can provide detailed information about the arrangement of atoms within the molecule. The compound has been found in complex with the enzyme Cytochrome P450 2A6 .Scientific Research Applications
Synthesis and Antiprotozoal Activity
The synthesis of compounds related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide has shown significant antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been developed, demonstrating strong DNA affinities and showing in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
Chemical Transformations and Heterocyclic System Derivatives
Research into acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides has led to the formation of derivatives of a new fused heterocyclic system, demonstrating the versatility of furan-containing compounds in synthesizing new chemical entities (Stroganova et al., 2016).
Analytical and Spectral Studies
Analytical and spectral studies of furan ring-containing organic ligands have been conducted, exploring their synthesis, characterization, and antimicrobial activities. These studies have provided insights into the chelating properties of such ligands and their potential applications (Patel, 2020).
Structure-Activity Relationships
Investigations into the structure-activity relationships of carboxamide fungicides have revealed the importance of furan derivatives in achieving high activity against diseases. This research contributes to our understanding of how furan moieties can influence the biological activity of compounds (Masatsugu et al., 2010).
DNA Molecular Recognition
Furan amino acids, inspired by natural products, have been incorporated into DNA-binding hairpin polyamides. This approach has demonstrated the ability of furan carboxamides paired with specific ring systems to stabilize duplex DNA and discriminate noncognate sequences, highlighting their potential in molecular recognition (Muzikar et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
The compound exhibits a high affinity for Cytochrome P450 2A6 . It can act in the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . This interaction results in the metabolic activation of these drugs, enhancing their therapeutic effects .
Biochemical Pathways
The compound’s interaction with Cytochrome P450 2A6 leads to the hydroxylation of certain substances, which is a key step in their metabolic pathways . For instance, the hydroxylation of cyclophosphamide and ifosphamide activates these anti-cancer drugs, enabling them to exert their therapeutic effects .
Pharmacokinetics
Its interaction with cytochrome p450 2a6 suggests that it may influence the absorption, distribution, metabolism, and excretion (adme) of substances metabolized by this enzyme .
Result of Action
By interacting with Cytochrome P450 2A6, the compound can influence the metabolism of various substances . In the case of cyclophosphamide and ifosphamide, this results in their activation, enhancing their anti-cancer effects .
Action Environment
The efficacy and stability of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide can be influenced by various environmental factors. For instance, factors that affect the expression or activity of Cytochrome P450 2A6 could potentially impact the compound’s action .
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(13-3-4-17-20-13)16-8-10-6-11(9-15-7-10)12-2-1-5-19-12/h1-7,9H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQJKHOVDHQHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide |
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